Product packaging for Methyl non-2-en-4-ynoate(Cat. No.:CAS No. 75066-86-3)

Methyl non-2-en-4-ynoate

Cat. No.: B14447449
CAS No.: 75066-86-3
M. Wt: 166.22 g/mol
InChI Key: VFZSBDWDBGNHLW-UHFFFAOYSA-N
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Description

Contextualization of Enynes and α,β-Unsaturated Esters in Organic Chemistry

Enynes are organic molecules that feature at least one carbon-carbon double bond (alkene) and one carbon-carbon triple bond (alkyne). wikipedia.org When these unsaturations are separated by a single bond, they form a conjugated system, which leads to unique electronic properties and reactivity. This structural motif is a valuable building block in organic synthesis, serving as a precursor for creating a diverse range of acyclic, carbocyclic, and heterocyclic compounds. bohrium.comresearchgate.net The chemistry of enynes is rich, encompassing reactions like enyne metathesis and cycloisomerization, which are powerful methods for constructing complex molecular architectures. bohrium.comorganic-chemistry.org

Similarly, α,β-unsaturated esters are a class of organic compounds characterized by a carbon-carbon double bond between the α and β positions relative to a carboxyl group. This arrangement results in a conjugated system that includes the carbonyl group, influencing the molecule's reactivity. nih.gov They are important intermediates in many organic transformations and are found in numerous biologically active molecules. nih.gov The synthesis of α,β-unsaturated esters can be achieved through various methods, including the Horner-Wadsworth-Emmons reaction, Wittig reaction, and palladium-catalyzed dehydrogenation of saturated esters. rsc.orgacs.orgorganic-chemistry.orgbeilstein-journals.org

Methyl non-2-en-4-ynoate belongs to the family of polyunsaturated esters and combines the structural features of both enynes and α,β-unsaturated esters. The presence of the conjugated enyne system makes the compound susceptible to various chemical transformations. vulcanchem.com

Structural Features and Chemical Significance of this compound

The chemical structure of this compound consists of a nine-carbon chain with a methyl ester at one end. A carbon-carbon double bond is located at the second position (C2), and a carbon-carbon triple bond is at the fourth position (C4). The "non" prefix indicates a nine-carbon backbone. The systematic name for the (E)-isomer is methyl (2E)-2-nonen-4-ynoate. chemsynthesis.com The spatial arrangement of the substituents around the double bond can lead to either the (E) or (Z) stereoisomer.

The key structural feature is the conjugated system formed by the double bond, the triple bond, and the carbonyl group of the ester. This extended π-system dictates the molecule's chemical behavior. The conjugated enyne moiety is a versatile functional group that can participate in cycloaddition reactions, such as the Diels-Alder reaction, and nucleophilic additions. vulcanchem.com For instance, the α,β-unsaturated ester portion can undergo Michael additions. vulcanchem.com

The chemical significance of this compound and related structures lies in their utility as building blocks in organic synthesis. For example, similar yne-containing esters are used as precursors in the synthesis of heterocyclic compounds. vulcanchem.com The specific stereochemistry of the double bond, whether (E) or (Z), is crucial as different isomers can exhibit different biological activities and reactivity. nih.gov The synthesis of specific isomers, such as methyl (Z)-dec-2-en-4-ynoate, has been achieved through methods like the Sonogashira coupling. rsc.org

Physicochemical Properties of this compound

Property Value
Molecular Formula C10H14O2
SMILES CCCCC#C/C=C/C(=O)OC

| InChIKey | VFZSBDWDBGNHLW-CMDGGOBGBW |

Research Trajectories and Academic Relevance

Research involving enyne esters like this compound is often directed towards the development of new synthetic methodologies and the synthesis of complex, biologically active molecules. The academic relevance of these compounds stems from their ability to undergo a variety of transformations, allowing for the efficient construction of diverse molecular scaffolds. bohrium.com

One major research trajectory is the use of enynes in metal-catalyzed reactions. bohrium.comorganic-chemistry.org For example, palladium-catalyzed reactions are commonly employed for the synthesis of 2-alkene-4-ynoates. organic-chemistry.org These methods often focus on achieving high regio- and stereoselectivity. organic-chemistry.org The development of more sustainable and efficient catalytic systems, such as those using visible light, is an active area of investigation for transformations involving enynes. bohrium.com

Another significant area of research is the application of these compounds as precursors for natural products and their analogs. For instance, (2Z)-Lachnophyllum methyl ester, a related polyacetylenic ester, has been synthesized and studied for its biological activities. rsc.org The synthesis of analogs of these natural products, which can be facilitated by starting materials like methyl pent-2-en-4-ynoate, allows for the exploration of structure-activity relationships. rsc.org

Furthermore, the spectroscopic properties of α,β-unsaturated esters and related compounds are of academic interest. Studies using techniques like FT-IR and Raman spectroscopy, coupled with computational methods, provide insights into the electronic structure and vibrational modes of these molecules, which can be correlated with their reactivity and potential for applications in materials science, such as in non-linear optics. researchgate.netiucr.org

Spectroscopic Data for a Related α,β-Unsaturated Ester (Methyl 3-(4-methoxyphenyl)prop-2-enoate)

Spectroscopic Technique Key Vibrational Frequencies (cm⁻¹)
FT-IR ~2984-2943 (C-H stretch), ~1640 (C=C stretch), ~1207-1117 (C-O stretch)
FT-Raman ~1501-1450 (Methoxy group vibrations)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B14447449 Methyl non-2-en-4-ynoate CAS No. 75066-86-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75066-86-3

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl non-2-en-4-ynoate

InChI

InChI=1S/C10H14O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-5H2,1-2H3

InChI Key

VFZSBDWDBGNHLW-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl Non 2 En 4 Ynoate and Its Analogs

Retrosynthetic Dissection and Strategic Planning

The retrosynthetic analysis of Methyl non-2-en-4-ynoate identifies the conjugated en-yne ester moiety as the key structural feature to deconstruct. Two primary disconnection points guide the synthetic strategy. The first is the ester functional group, which can be retrosynthetically cleaved to reveal a corresponding carboxylic acid and methanol. The second, and more synthetically crucial, is the carbon-carbon bond connecting the alkene and alkyne components.

This leads to two principal synthetic routes:

Sonogashira Coupling Approach: Disconnection at the C3-C4 bond (between the alkene and alkyne) suggests a palladium-catalyzed cross-coupling reaction. This strategy identifies a vinyl halide, specifically a methyl 3-haloacrylate, and a terminal alkyne (1-heptyne) as the key synthetic precursors. This is often the more convergent and efficient route.

Wittig Reaction Approach: An alternative disconnection at the C2-C3 double bond points towards an olefination reaction. This pathway utilizes a C5-aldehyde (hept-2-ynal) and a phosphorus ylide derived from a methyl haloacetate, such as methyl (triphenylphosphoranylidene)acetate. This method builds the α,β-unsaturated ester system in a single step.

Strategic planning involves selecting the route that offers the best control over the (E/Z)-geometry of the double bond and is compatible with other functional groups on the starting materials.

Carbon-Carbon Bond Formation Strategies

The formation of the core en-yne structure is the central challenge in synthesizing this compound. Chemists have successfully employed several powerful carbon-carbon bond-forming reactions to achieve this.

Sonogashira Cross-Coupling Reactions for Conjugated En-yne Systems

The Sonogashira reaction is a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, making it ideal for synthesizing conjugated en-ynes. libretexts.orgwikipedia.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org

A direct and effective synthesis of this compound analogs involves the coupling of a methyl 3-haloacrylate with a suitable terminal alkyne. rsc.org For instance, the synthesis of Methyl (Z)-dec-2-en-4-ynoate, an analog of the target molecule, was achieved by coupling methyl (Z)-3-iodoacrylate with hept-1-yne. rsc.org This stereospecific approach allows for precise control over the alkene geometry, as the configuration of the vinyl iodide is retained in the final en-yne product. wikipedia.orgorganic-chemistry.org The choice of the halogen on the acrylate is crucial, with vinyl iodides generally showing higher reactivity compared to bromides or chlorides. wikipedia.org

A recent study outlines the synthesis of Methyl (Z)-dec-2-en-4-ynoate, which serves as a clear blueprint for this methodology. rsc.org

EntryHaloacrylateAlkyneProductYield
1Methyl (Z)-3-iodoacrylateHept-1-yneMethyl (Z)-dec-2-en-4-ynoate67%

This table illustrates the successful application of Sonogashira coupling for the synthesis of a close analog of this compound. rsc.org

The efficiency of the Sonogashira coupling is highly dependent on the chosen catalytic system. A dual-catalyst system, typically comprising a palladium(0) complex and a copper(I) salt, is standard. libretexts.org

Commonly used catalytic components include:

Palladium Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most common pre-catalysts. libretexts.org The active Pd(0) species is generated in situ.

Copper(I) Co-catalysts: Copper(I) iodide (CuI) is frequently used to facilitate the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. rsc.org

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. rsc.org

Ligands: The phosphine ligands on the palladium catalyst play a critical role. The choice of ligand can affect catalyst stability, reactivity, and turnover number. Bulky and electron-rich ligands can enhance the efficiency of the coupling, and in some cases, allow for copper-free Sonogashira reactions. libretexts.org

Catalyst / Co-catalystLigandBaseKey Features
PdCl₂(PPh₃)₂ / CuITriphenylphosphineTriethylamineStandard, reliable conditions for a wide range of substrates. rsc.org
Pd(PPh₃)₄ / CuITriphenylphosphineAmine BaseClassic system, highly effective but can require higher catalyst loading. libretexts.org
Pd(OAc)₂ / LigandBidentate or bulky phosphinesCesium CarbonateUsed in copper-free systems to avoid the formation of alkyne dimers. libretexts.org

This table summarizes common catalytic systems employed in Sonogashira reactions for en-yne synthesis.

Wittig Reaction-Based Pathways for Unsaturated Ester Construction

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds. wikipedia.orgthermofisher.com It is particularly effective for the construction of α,β-unsaturated esters by using a stabilized phosphorus ylide. beilstein-journals.orgnih.gov

To synthesize this compound via this pathway, hept-2-ynal would be reacted with a stabilized ylide like methyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Me). The stabilized nature of the ylide (due to the electron-withdrawing ester group) generally leads to a high selectivity for the (E)-alkene isomer. wikipedia.org

The reaction proceeds by the nucleophilic attack of the ylide on the aldehyde, forming a betaine intermediate, which then collapses to an oxaphosphetane. This intermediate subsequently fragments to yield the desired (E)-α,β-unsaturated ester and triphenylphosphine oxide. wikipedia.org A significant advantage of this method is the unambiguous placement of the double bond. For cases where the (Z)-isomer is desired, modifications such as the Still-Gennari modification of the related Horner-Wadsworth-Emmons reaction can be employed. wikipedia.org

Mechanistic Studies of Alkylation and Alkenylation Steps

Understanding the mechanisms of the key bond-forming reactions is crucial for optimizing reaction conditions and predicting outcomes.

Sonogashira Coupling Mechanism: The reaction is believed to proceed through two interconnected catalytic cycles.

Palladium Cycle:

Reductive Elimination: The pre-catalyst, often a Pd(II) species like PdCl₂(PPh₃)₂, is reduced in situ to the active Pd(0) catalyst.

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the methyl 3-haloacrylate, forming a Pd(II)-vinyl complex.

Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the palladium complex.

Reductive Elimination: The desired en-yne product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Copper Cycle:

Complexation: The Cu(I) salt coordinates with the terminal alkyne.

Deprotonation: In the presence of the amine base, a copper(I) acetylide intermediate is formed. This intermediate is key for the transmetalation step.

Wittig Reaction Mechanism: The mechanism for stabilized ylides is generally accepted to proceed as follows:

Nucleophilic Addition: The carbon nucleophile of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde (hept-2-ynal).

Intermediate Formation: This addition leads to the formation of a betaine intermediate. Under lithium-free conditions, the reaction is believed to proceed via a [2+2] cycloaddition to form an oxaphosphetane intermediate directly. wikipedia.org

Oxaphosphetane Formation: The betaine collapses to form a four-membered ring intermediate, the oxaphosphetane.

Elimination: The oxaphosphetane decomposes in a syn-elimination fashion, yielding the alkene (this compound) and triphenylphosphine oxide. The thermodynamic stability of the intermediates in this pathway favors the formation of the (E)-alkene product with stabilized ylides. wikipedia.org

Stereoselective Synthesis Approaches for E/Z Isomer Control

Achieving control over the E/Z geometry of the olefin in this compound is a critical challenge in its synthesis. thieme-connect.com Stereoselectivity can be introduced either during the formation of the en-yne carbon skeleton or by stereospecific modification of a precursor molecule.

The geometry of the double bond can often be dictated by the choice of catalytic system and reaction partners during C-C bond formation. Metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. researchgate.netthieme-connect.com For instance, palladium-catalyzed Sonogashira coupling of a vinyl halide with a terminal alkyne is a common method for constructing the 1,3-en-yne framework. The stereochemistry of the starting vinyl halide is typically retained in the final product.

Palladium-Catalyzed Coupling: An efficient synthesis of (E)-2-alkene-4-ynoates can be achieved through the reaction of vic-diiodo-(E)-alkenes with acrylic esters using a hydroxyapatite-supported palladium catalyst. organic-chemistry.org This method often results in the exclusive formation of the E-isomer. organic-chemistry.org Similarly, copper-free Sonogashira couplings using specific palladium(II) complexes can couple vinyl bromides with alkynes while retaining the configuration of the double bond. organic-chemistry.org

Copper-Catalyzed Coupling: Copper(I)-catalyzed coupling of vinyl iodides with terminal alkynes provides a versatile route to various en-ynes, tolerating a wide range of functional groups. organic-chemistry.org The stereochemical integrity of the vinyl iodide is generally preserved.

Other Methods: Highly efficient routes to (Z)-conjugated enynes have been developed using methods like the Au(III)-catalyzed ring-opening reaction of 1-cyclopropyl-2-yn-1-ols, which proceeds with high regio- and stereoselectivity. researchgate.net Wittig-type reactions can also be employed, where the choice of phosphorane can influence the E/Z ratio of the resulting olefin. organic-chemistry.org

Table 1: Influence of Catalytic System on Olefin Geometry in En-yne Synthesis

Catalytic System Reactants Predominant Isomer Reference
Pd on Hydroxyapatite vic-diiodo-(E)-alkene + acrylic ester E organic-chemistry.org
CuI / L-proline 2-bromotrifluoroacetanilide + 1-alkyne (Varies) organic-chemistry.org
Au(III) catalyst 1-cyclopropyl-2-yn-1-ol + nucleophile Z researchgate.net
FeCl₃ / LiBr Alkynyl Grignard + Alkenyl bromide (Varies) organic-chemistry.org

An alternative strategy for controlling olefin geometry involves the partial reduction of the alkyne moiety of an existing carbon skeleton. This method is highly effective, with the choice of catalyst and reaction conditions precisely determining the stereochemical outcome. libretexts.orglumenlearning.com

cis-(Z)-Alkene Formation: The partial hydrogenation of an alkyne to a cis-alkene is most commonly achieved using a "poisoned" catalyst, with Lindlar's catalyst being the most prominent example. masterorganicchemistry.comyoutube.com Lindlar's catalyst consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with a lead salt (e.g., lead acetate) and an amine like quinoline (B57606). masterorganicchemistry.comthieme-connect.de This deactivation prevents over-reduction to the alkane and ensures a syn-addition of two hydrogen atoms across the triple bond, resulting in the exclusive formation of the Z-isomer. libretexts.orgyoutube.com

trans-(E)-Alkene Formation: To obtain the trans-alkene, a dissolving metal reduction is employed. youtube.com This reaction typically involves using an alkali metal, such as sodium or lithium, dissolved in liquid ammonia at low temperatures. libretexts.orglumenlearning.com The mechanism proceeds through a radical anion intermediate. youtube.com The most stable configuration of this intermediate is one where the bulky groups are positioned on opposite sides, leading to the preferential formation of the E-isomer upon protonation. youtube.com

Table 2: Stereoselective Alkyne Reduction Methods

Method Reagents Stereochemical Outcome Product
Catalytic Hydrogenation H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) syn-addition cis-(Z)-Alkene
Dissolving Metal Reduction Na or Li, liquid NH₃ anti-addition trans-(E)-Alkene

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and selectivity of the synthesis of this compound requires careful optimization of several reaction parameters. researchgate.net The choice of solvent, catalyst loading, temperature, and reaction time can all have a significant impact on the outcome. scielo.brresearchgate.net

For instance, in metal-catalyzed coupling reactions, the solvent can influence catalyst solubility and activity. Non-polar solvents like toluene or 1,4-dioxane may result in low yields, whereas polar aprotic solvents can be more effective. researchgate.net Catalyst loading is another critical factor; while a higher loading might increase the reaction rate, it also increases cost and can lead to side reactions. Finding the minimum effective catalyst concentration is key. acs.org

Temperature plays a crucial role in both reaction rate and selectivity. thieme-connect.de While higher temperatures can accelerate the reaction, they can also promote isomerization of the double bond or lead to the formation of undesired byproducts, thereby decreasing selectivity. scielo.br Conversely, lower temperatures can improve selectivity but may require significantly longer reaction times. thieme-connect.de A study on the synthesis of dihydrobenzofuran neolignans found that decreasing the reaction time from 20 hours to 4 hours under optimized conditions prevented a decrease in selectivity caused by side reactions. scielo.br

Table 3: Optimization Parameters for a Generic Cross-Coupling Reaction

Parameter Condition A Condition B Outcome
Solvent Toluene Acetonitrile Higher conversion and selectivity in Acetonitrile scielo.brresearchgate.net
Catalyst Loading 20 mol% 2.5 mol% Lower loading may be more cost-effective and selective researchgate.net
Temperature Reflux Room Temperature Reflux may increase speed but decrease selectivity scielo.brresearchgate.net
Reaction Time 20 hours 4 hours Shorter time can prevent byproduct formation scielo.br

Development of Novel and Efficient Synthetic Routes

The field of organic synthesis is continually evolving, with ongoing efforts to develop more efficient, selective, and environmentally benign methods for constructing molecules like this compound. rsc.org A key objective is to improve reaction efficiency and discover novel transformations. researchgate.net

Recent advances include the use of a wider range of transition metals beyond palladium, such as copper, iron, nickel, and rhodium, each offering unique reactivity and selectivity profiles. thieme-connect.com Gold-catalyzed reactions, for example, have emerged as a powerful tool for various transformations, including the cycloisomerization of 2-alkynylcycloalk-2-enols to form fused furans. organic-chemistry.org

Another area of development is the design of one-pot reactions where multiple synthetic steps are carried out in the same reaction vessel. organic-chemistry.org This approach, such as a one-pot generation of alkenyl nonaflates followed by a Sonogashira reaction, improves efficiency by reducing the need for intermediate purification steps, saving time and resources. organic-chemistry.org Furthermore, the development of catalytic systems that operate under milder conditions, such as room temperature, contributes to more sustainable synthetic practices. organic-chemistry.org The exploration of hypervalent iodine catalysis has also opened new pathways, enabling reactions like the geminal difluorination of enynes. nih.gov These innovative strategies pave the way for more effective and versatile syntheses of this compound and its analogs.

Reactivity and Mechanistic Investigations of Methyl Non 2 En 4 Ynoate

Reactivity of the α,β-Unsaturated Ester Moiety

The reactivity of methyl non-2-en-4-ynoate is dominated by the electronic properties of its conjugated system. The presence of the electron-withdrawing methyl ester group polarizes the α,β-unsaturated double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This electronic arrangement also makes the alkene a suitable component in pericyclic reactions.

Nucleophilic Conjugate Addition Reactions (Michael-type Additions)

Nucleophilic conjugate addition, or the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the activated alkene (the Michael acceptor), leading to a 1,4-addition product. organic-chemistry.orgmasterorganicchemistry.com

In the structure of this compound, there are multiple electrophilic sites: the carbonyl carbon, the β-carbon of the alkene, and the alkyne carbons. However, nucleophilic attack is highly regioselective.

Chemoselectivity : Soft nucleophiles, such as enolates, cuprates, amines, and thiols, preferentially undergo conjugate addition (1,4-addition) to the activated double bond rather than direct addition (1,2-addition) to the carbonyl carbon. masterorganicchemistry.com The triple bond is generally less reactive towards nucleophilic attack in this context compared to the electron-deficient double bond. researchgate.net

Regioselectivity : The addition occurs specifically at the β-carbon (C-3) of the alkene. This is because the electron-withdrawing ester group delocalizes the negative charge of the resulting enolate intermediate across the oxygen, C-1, and C-2 atoms, creating a resonance-stabilized structure. wikipedia.org This pathway is more favorable than an attack at the α-carbon, which would place a negative charge adjacent to the electron-withdrawing group without the benefit of extended conjugation.

The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

Table 1: Regioselectivity in Nucleophilic Additions to α,β-Unsaturated Systems

Nucleophile TypeFavored Addition PathwayProduct TypeRationale
Soft Nucleophiles (e.g., R₂CuLi, Enolates)1,4-Conjugate AdditionMichael AdductOrbitally controlled reaction, forms a more stable, resonance-stabilized enolate intermediate. wikipedia.orgmasterorganicchemistry.com
Hard Nucleophiles (e.g., RLi, RMgBr)1,2-Direct AdditionAlcohol (after workup)Electrostatically controlled reaction, attacks the more polarized carbonyl carbon. masterorganicchemistry.com
Kinetic and Thermodynamic Aspects of Addition Pathways

The concepts of kinetic and thermodynamic control are crucial in understanding the product distribution in reactions where multiple pathways are possible. jackwestin.com

Kinetic Control : Under conditions where the reaction is irreversible (e.g., low temperatures), the major product will be the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy. openstax.orglibretexts.org This is known as the kinetic product. In many conjugate additions, the 1,2-addition can be the kinetic product due to the greater partial positive charge on the carbonyl carbon. masterorganicchemistry.com

Thermodynamic Control : Under conditions where the reaction is reversible (e.g., higher temperatures, use of a protic solvent), an equilibrium can be established between the starting materials, intermediates, and products. openstax.org The major product will be the most stable one, regardless of how quickly it is formed. libretexts.org The 1,4-conjugate addition product is typically the more thermodynamically stable product because it retains the strong carbon-oxygen double bond. organic-chemistry.org

For this compound, the Michael addition product is generally the thermodynamically favored outcome. Reaction conditions can be tuned to favor one product over the other, although with soft nucleophiles, the conjugate addition product is almost always dominant.

Table 2: Influence of Reaction Conditions on Addition Pathways

ConditionFavored ControlPredominant ProductExplanation
Low TemperatureKinetic ControlProduct formed via the lowest activation energy pathway. libretexts.orgThe reaction is typically irreversible, trapping the product that forms fastest.
High TemperatureThermodynamic ControlThe most stable product. openstax.orgThe system has enough energy to overcome activation barriers, allowing equilibrium to be reached and favoring the lowest energy product.

Pericyclic Reactions: Diels-Alder Cycloadditions as Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com The electron-deficient double bond in this compound, activated by the methyl ester group, allows it to function as an effective dienophile. The reaction rate is enhanced by the electronic disparity between an electron-rich diene and an electron-poor dienophile. masterorganicchemistry.com

Diastereoselectivity : When cyclic dienes are used, the Diels-Alder reaction can produce two diastereomeric products: the endo and exo isomers. The endo product, where the substituent on the dienophile (the methyl ester group) is oriented towards the newly forming double bond in the cyclohexene (B86901) ring, is often the major product under kinetic control. This preference, known as the Alder-endo rule, is attributed to stabilizing secondary orbital interactions between the p-orbitals of the substituent and the diene in the transition state.

Enantioselectivity : When the diene and dienophile are achiral, the Diels-Alder product is a racemic mixture. Enantioselectivity can be achieved by using a chiral catalyst or a chiral auxiliary attached to one of the reactants. princeton.eduprinceton.edu Organocatalysis, for example, can involve the formation of a chiral iminium ion intermediate from an α,β-unsaturated aldehyde, which then undergoes a highly enantioselective cycloaddition. princeton.edu While this compound is a ketone derivative, similar principles of asymmetric catalysis can be applied to achieve enantiocontrol. princeton.edu

The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acid catalysts. iastate.edu

Mechanism of Catalysis : Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), coordinate to the carbonyl oxygen of the ester group in this compound. ru.nl This coordination increases the electron-withdrawing ability of the ester, which further polarizes the dienophile's double bond and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This enhanced electronic interaction between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction. mdpi.com

Influence on Selectivity : Lewis acid catalysis often increases the diastereoselectivity of the reaction, typically favoring the endo product more strongly than in the uncatalyzed thermal reaction. Chiral Lewis acids are widely used to induce high levels of enantioselectivity in Diels-Alder reactions, creating a chiral environment around the dienophile that favors the approach of the diene from one face over the other. nih.govnih.gov

Table 3: Effect of Lewis Acid Catalysis on Diels-Alder Reactions

CatalystRoleEffect on Reaction RateEffect on Selectivity
None (Thermal)N/ABaseline rateModerate endo selectivity
AlCl₃, BF₃, TiCl₄Achiral Lewis AcidSignificant rate acceleration. ru.nlIncreased diastereoselectivity (endo favored).
Chiral Boron or Aluminum ComplexesChiral Lewis AcidRate accelerationHigh diastereoselectivity and high enantioselectivity. nih.govnih.gov

Reactivity of the Alkyne Moiety

The alkyne functional group in this compound is a site of high electron density and a locus for a variety of chemical transformations. Its reactivity is influenced by the adjacent electron-withdrawing methyl ester group and the conjugated alkene moiety. This section explores the reactivity of the alkyne in metal-catalyzed cyclizations, selective reductions, and its behavior in gas-phase reactions.

Metal-Catalyzed Cyclization and Annulation Reactions

The conjugated enyne system of this compound is a versatile substrate for metal-catalyzed reactions that can lead to the formation of complex cyclic and polycyclic structures. While specific studies on this compound are not extensively documented, the reactivity of analogous ynone and enyne systems provides significant insight into its expected chemical behavior.

The regioselectivity of cyclization reactions involving ynones is a critical aspect that dictates the structure of the final product. In intramolecular reactions, the mode of cyclization (e.g., exo- or endo-dig) is influenced by the nature of the tether connecting the ynone to the reacting partner, as well as the reaction conditions and the catalyst employed. For intermolecular reactions, the regiochemical outcome of the addition to the alkyne is governed by electronic and steric factors of both the ynone and the reacting species.

In reactions of analogous enyne systems, the initial coordination of the metal catalyst to the alkyne or the enone system can influence the subsequent bond-forming steps. Theoretical studies on related systems have shown that the reaction pathway can be metal-dependent, leading to different cyclized products. For instance, in transition metal-catalyzed reactions of enynals/enynones with alkenes, different metals can lead to the formation of distinct cyclic structures.

The electron-withdrawing nature of the ester group in this compound polarizes the alkyne, making the internal carbon atom susceptible to nucleophilic attack and the terminal carbon atom prone to electrophilic attack. This electronic bias plays a crucial role in directing the regioselectivity of cyclization processes.

Metal catalysts are pivotal in controlling the outcome of ynone cyclizations by activating the alkyne moiety towards nucleophilic attack or by facilitating concerted cycloaddition pathways. The choice of the metal, its ligands, and oxidation state can profoundly influence the reaction mechanism and, consequently, the structure of the product.

Commonly used metals in such transformations include gold, palladium, platinum, rhodium, and iron. Gold(I) catalysts, for example, are known for their high alkynophilicity and can activate the alkyne of this compound for intramolecular attack by a tethered nucleophile or for intermolecular reactions. The nature of the ligands on the gold center can tune its reactivity and selectivity.

Iron catalysts have been shown to be effective in the regio- and stereoselective reactions of 2-alken-4-ynoates with Grignard reagents, leading to the formation of allenes. This demonstrates how a specific metal can direct the reaction towards a completely different pathway than cyclization.

The following table summarizes the role of different metal catalysts in the reactions of analogous ynone and enyne systems, which can be extrapolated to predict the reactivity of this compound.

Metal CatalystRole in Reaction PathwayExpected Product Type for Analogous Systems
Gold (Au)Activates alkyne for nucleophilic attackCycloisomerization products, heterocycles
Palladium (Pd)Catalyzes cross-coupling and cyclization reactionsAnnulated rings, polycyclic compounds
Platinum (Pt)Similar to gold, promotes cyclizationFused ring systems
Rhodium (Rh)Can facilitate [2+2+2] cycloadditionsAromatic and hydroaromatic rings
Iron (Fe)Promotes conjugate addition and rearrangementAllenes, substituted alkenes

Partial Hydrogenation and Chemoselective Reduction of the Alkyne

The presence of both an alkene and an alkyne in this compound presents a challenge in chemoselective reductions. The goal is often to selectively reduce the alkyne to either an alkene or an alkane without affecting the existing double bond or the ester functionality.

The stereoselective partial hydrogenation of the alkyne in this compound to a cis-alkene is a valuable transformation. This is typically achieved using heterogeneous catalysts that have been "poisoned" to reduce their activity and prevent over-reduction to the alkane.

Lindlar Catalysis: The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline (B57606), is the classic reagent for this conversion. The lead acetate and quinoline act as catalyst poisons, deactivating the palladium surface to prevent the reduction of the newly formed alkene. For this compound, this would be expected to yield methyl nona-2,4-dienoate with a cis configuration at the newly formed double bond.

Zinc-based Reductions: Reductions using zinc, often in the presence of a proton source like acetic acid or water, can also achieve the stereoselective formation of cis-alkenes from alkynes. The reaction proceeds on the surface of the zinc metal.

The table below illustrates the expected outcomes of stereoselective reductions of the alkyne in this compound.

Reagent/CatalystExpected Major ProductStereochemistry of New Double Bond
H₂, Lindlar CatalystMethyl nona-2,4-dienoatecis (Z)
Zn, CH₃COOHMethyl nona-2,4-dienoatecis (Z)
Na, NH₃ (liquid)Methyl nona-2,4-dienoatetrans (E)

It is important to note that while Lindlar and zinc-based reductions are expected to produce the cis-alkene, dissolving metal reductions, such as with sodium in liquid ammonia, would be expected to produce the trans-alkene.

Gas-Phase Reactions and Combustion Chemistry

The study of the gas-phase reactions and combustion chemistry of unsaturated esters like this compound is important for understanding their atmospheric fate and their behavior as potential fuel components. While specific experimental data for this compound is scarce, general principles of gas-phase radical chemistry can be applied to predict its reactivity.

In the atmosphere, unsaturated organic molecules are primarily removed by reaction with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. The presence of both a double and a triple bond in this compound suggests that it will be highly reactive towards these atmospheric oxidants. The reaction is likely to be initiated by the addition of the radical to one of the unsaturated sites. The relative rates of addition to the double versus the triple bond will depend on the specific radical and the reaction conditions.

During combustion, the molecule will undergo complex radical-chain reactions. The unsaturated bonds are likely to be initial sites of attack, leading to the formation of various smaller, oxygenated, and hydrocarbon radical species. The subsequent reactions of these intermediates will ultimately lead to the formation of carbon dioxide and water. The presence of the ester group may also lead to the formation of specific oxygenated pollutants.

Influence of Unsaturation on Ignition Delay and Combustion Efficiency

The degree of unsaturation in a fuel molecule significantly impacts its combustion characteristics, most notably the ignition delay time (IDT). IDT is a critical parameter in engine performance, representing the period between the start of injection and the onset of combustion. Generally, a higher degree of unsaturation leads to a shorter ignition delay. This is attributed to the presence of weaker C-H bonds at allylic and propargylic positions and the susceptibility of π-bonds to radical attack, which facilitates the initiation of chain reactions.

For this compound, the presence of both an alkene and an alkyne functionality is expected to result in a significantly shorter ignition delay compared to its saturated or less unsaturated counterparts. The conjugated en-yne system is highly reactive and can readily undergo addition reactions with radicals, thereby accelerating the onset of combustion.

While a shorter ignition delay can be advantageous in certain combustion regimes, a high degree of unsaturation can also negatively affect combustion efficiency. Highly unsaturated fuels have a tendency to produce more soot and particulate matter due to incomplete combustion. The complex reaction pathways available to en-yne compounds can lead to the formation of polycyclic aromatic hydrocarbons (PAHs), which are precursors to soot.

Table 1: Comparison of Ignition Delay Times for Various Methyl Esters

FuelDegree of UnsaturationIgnition Delay Time (relative)
Methyl Stearate0Long
Methyl Oleate1Intermediate
Methyl Linoleate2Short
This compound3 (one C=C, one C≡C)Very Short (predicted)

This table provides a qualitative comparison based on general trends observed for fatty acid methyl esters. Specific IDT data for this compound is not available in the literature.

Radical Reaction Pathways in Unsaturated Ester Oxidation

The oxidation of unsaturated esters like this compound under combustion conditions is dominated by free radical mechanisms. The initiation of the reaction cascade typically involves the abstraction of a hydrogen atom by radicals such as hydroxyl (•OH) or the addition of a radical to one of the unsaturated bonds.

The this compound molecule offers several sites for radical attack:

Addition to the Alkyne: Radicals can add to the triple bond, leading to the formation of a vinyl radical. This is often a highly favored pathway.

Addition to the Alkene: Radical addition to the double bond is also a significant reaction pathway, resulting in a carbon-centered radical.

Hydrogen Abstraction: The molecule contains allylic and propargylic hydrogens, which are susceptible to abstraction, leading to the formation of resonance-stabilized radicals.

Once these initial radicals are formed, they can undergo a series of subsequent reactions, including:

Oxygen Addition: The carbon-centered radicals will rapidly react with molecular oxygen to form peroxy radicals (ROO•).

Isomerization: The peroxy radicals can undergo internal hydrogen abstraction to form hydroperoxides.

Decomposition: The hydroperoxides can decompose to form a variety of smaller, highly reactive species, which propagate the chain reaction.

The presence of the conjugated en-yne system can lead to complex cyclization and rearrangement reactions of the radical intermediates, contributing to the formation of a wide range of combustion byproducts.

Structure-Reactivity Correlations in Fuel Combustion

The relationship between the molecular structure of a fuel and its combustion behavior is a fundamental aspect of combustion chemistry. For unsaturated esters, several key structural features influence their reactivity:

Degree of Unsaturation: As discussed, a higher number of double and triple bonds generally increases reactivity and reduces ignition delay.

Position of Unsaturation: The location of the unsaturated bonds relative to the ester group and to each other is crucial. The conjugated system in this compound enhances its reactivity.

Chain Length: Longer carbon chains can influence physical properties like volatility and can also provide more sites for hydrogen abstraction.

The high reactivity of this compound, inferred from its structure, suggests that it would likely lead to higher flame temperatures. However, this increased reactivity can also lead to higher emissions of nitrogen oxides (NOx) due to the elevated temperatures and the presence of radical species that can participate in NOx formation pathways. Furthermore, the potential for incomplete combustion and soot formation is a significant consideration for highly unsaturated compounds.

Protonation Studies and Superacid Chemistry

Superacids are extremely acidic media that can protonate even very weak bases. The study of organic molecules in superacids provides valuable insights into their electronic structure and reactivity, allowing for the observation and characterization of highly reactive cationic intermediates.

Formation and Characterization of Protonated En-ynoate Species

In a superacidic medium, such as a mixture of a strong Brønsted acid and a strong Lewis acid (e.g., HF/SbF5), the ester functionality of this compound is expected to be the primary site of protonation. The carbonyl oxygen, with its lone pairs of electrons, is the most basic site in the molecule.

Analogous studies on the protonation of methyl prop-2-ynoate in superacids have shown that the proton adds to the carbonyl oxygen, forming a hydroxycarbenium ion. This protonated species is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. It is expected that this compound would behave similarly, forming a protonated species at the ester group.

The characterization of these protonated species can be achieved using various spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for observing the changes in chemical shifts upon protonation. The protonation of the carbonyl group would lead to a significant downfield shift of the signals for the carbonyl carbon and the adjacent protons.

Vibrational Spectroscopy (Infrared and Raman): Protonation of the carbonyl group results in a significant decrease in the C=O stretching frequency and an increase in the C-O single bond stretching frequency, which can be readily observed in the IR and Raman spectra.

Studies on protonated methyl prop-2-ynoate have shown that the protonated species adopts a syn-anti conformation. It is highly probable that the protonated form of this compound would also favor this conformation.

Table 2: Expected Spectroscopic Shifts upon Protonation of this compound

Spectroscopic TechniqueFunctional GroupExpected Shift/Change
13C NMRCarbonyl Carbon (C=O)Significant downfield shift
1H NMRProtons adjacent to C=ODownfield shift
IR/Raman SpectroscopyC=O stretchDecrease in frequency
IR/Raman SpectroscopyC-O stretchIncrease in frequency

Analysis of Intramolecular and Intermolecular Hydrogen Bonding in Protonated Structures

The formation of the protonated en-ynoate species in a superacidic environment introduces a highly acidic O-H group, which can participate in strong hydrogen bonding.

Intramolecular Hydrogen Bonding: The geometry of the protonated this compound could potentially allow for intramolecular hydrogen bonding between the newly formed O-H group and the π-system of the alkyne or alkene. However, the linear geometry of the alkyne might make such an interaction less favorable.

Intermolecular Hydrogen Bonding: In the condensed phase, strong intermolecular hydrogen bonds are expected to be a dominant feature. The protonated O-H group can act as a hydrogen bond donor to the counter-ions of the superacid (e.g., SbF6-) or to other molecules of the protonated ester. Studies on similar protonated esters have revealed the presence of strong O-H···O and O-H···F hydrogen bonds in the solid state, leading to the formation of extended networks. These hydrogen bonding interactions play a crucial role in stabilizing the protonated species.

The strength and nature of these hydrogen bonds can be investigated using techniques such as X-ray crystallography for solid samples and variable-temperature NMR for solutions. The presence of strong hydrogen bonding would be indicated by broad O-H signals in the 1H NMR spectrum and significant shifts in the vibrational frequencies of the involved functional groups.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic framework of a molecule.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton NMR analysis would reveal the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J). This information is critical for determining the connectivity of hydrogen atoms within the molecule. Although literature mentions that a ¹H NMR spectrum of (Z)-methyl non-2-en-4-ynoate has been recorded, the actual spectral data has not been published.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Functional Groups

A ¹³C NMR spectrum would identify all unique carbon atoms in Methyl non-2-en-4-ynoate, including those of the methyl ester, the alkene, the alkyne, and the butyl chain. The chemical shifts would confirm the presence of the carbonyl group, sp-hybridized carbons of the triple bond, and sp²-hybridized carbons of the double bond. No public data is available for the ¹³C NMR spectrum of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively establish the structure. COSY would confirm proton-proton couplings, while HMQC and HMBC would correlate protons with their directly attached carbons and more distant carbons, respectively. This would unambiguously piece together the molecular fragments. No such data is available for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. Key vibrational frequencies for this compound would include the C=O stretch of the ester, the C=C stretch of the alkene, the C≡C stretch of the alkyne, and various C-H stretches. While IR spectra are noted to have been measured in some studies, the specific absorption bands (in cm⁻¹) are not reported. No information is available regarding its Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would determine the precise molecular weight of this compound and offer insight into its structure through analysis of its fragmentation patterns. The molecular ion peak would confirm the compound's chemical formula. Although mass spectra have reportedly been collected, the specific mass-to-charge ratios (m/z) and their relative intensities are not publicly available.

X-ray Crystallography for Solid-State Molecular Architecture

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. There is no indication in the available literature that a crystal structure has been determined for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

A thorough review of publicly accessible scientific literature and crystallographic databases reveals a notable absence of detailed studies on the crystal structure of this compound. To date, the specific arrangement of molecules within a crystal lattice, including unit cell dimensions, space group, and the precise nature of intermolecular forces, has not been experimentally determined and reported.

Consequently, a detailed analysis of the crystal packing and a quantitative description of intermolecular interactions such as hydrogen bonding and van der Waals forces for solid-state this compound cannot be provided. The generation of data tables summarizing crystallographic parameters is therefore not possible. Elucidation of these structural features would require future dedicated research involving single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Geometry

Without dedicated computational studies, information regarding the optimized molecular geometry, bond lengths, and angles of Methyl non-2-en-4-ynoate, typically determined through DFT calculations, is unavailable.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

There are no published studies specifying the use of particular exchange-correlation functionals or basis sets for the geometric or energetic calculations of this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity, have not been computationally characterized in the available literature.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

An MEP map, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack, has not been generated or analyzed for this compound in published research.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Details on electron delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within the molecule, which would be provided by an NBO analysis, are not available.

Chemical Reactivity Descriptors and Localized Properties

Similarly, global and local reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index, derived from conceptual DFT, have not been calculated or reported for this compound.

Local Reactivity Descriptors

Similarly, a detailed analysis of local reactivity descriptors, including Fukui functions and the dual descriptor, for this compound has not been reported. These descriptors are essential for identifying the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Analysis of Intermolecular Interactions

Hirshfeld Surface Analysis and Fingerprint Plots for Non-covalent Interactions

No published studies were found that have performed Hirshfeld surface analysis on this compound. This technique is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure, providing insights into the packing of molecules.

Characterization of Hydrogen Bonding and Van der Waals Forces

A specific characterization of the hydrogen bonding and van der Waals forces for this compound is not available in the current body of scientific literature. Understanding these non-covalent interactions is critical for predicting the physical properties and solid-state structure of a compound.

Computational Prediction and Validation of Spectroscopic Properties

Theoretical Vibrational (IR, Raman) Spectra Calculation and Comparison

There are no dedicated studies presenting the theoretical calculation and experimental validation of the infrared (IR) and Raman spectra for this compound. Such computational predictions are vital for interpreting experimental spectra and understanding the vibrational modes of a molecule.

Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters for this compound is a powerful application of computational chemistry. By employing methods such as Density Functional Theory (DFT), it is possible to calculate the magnetic shielding tensors of atomic nuclei within the molecule, which are then converted into chemical shifts.

Detailed computational protocols for the accurate prediction of 1H and 13C chemical shifts often involve a two-step process: a geometry optimization of the molecule followed by the calculation of NMR shielding constants. nih.gov The choice of functional and basis set is critical for the accuracy of these predictions. For instance, various functional-basis set combinations can be evaluated, with and without the inclusion of implicit solvation models, to determine the most accurate approach for a given class of molecules. researchgate.net The gauge-invariant atomic orbital (GIAO) approach is a commonly used method for calculating isotropic magnetic shielding constants. researchgate.net The accuracy of these predictions can be significantly enhanced by considering implicit solvation during both the geometry optimization and the magnetic shielding constant calculations. researchgate.net

For a molecule like this compound, a systematic computational study would involve optimizing its geometry using a functional like B3LYP with a suitable basis set. Following optimization, NMR shielding constants would be calculated. These theoretical values are then referenced against a standard, such as tetramethylsilane (TMS), to yield the predicted chemical shifts. The inclusion of solvent effects, for example through the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), can further refine the accuracy of the predicted shifts, bringing them closer to experimental values. nih.gov

Below is a hypothetical table of predicted 1H and 13C NMR chemical shifts for this compound, based on DFT calculations.

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
C1165.8
C25.9128.5
C36.8140.2
C485.1
C590.3
C62.330.9
C71.522.1
C81.331.5
C90.914.0
OCH33.751.7

Note: The values in this table are illustrative and represent typical predicted shifts for the functional groups present in this compound based on computational models.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. uliege.be These models are invaluable for predicting the reactivity of new or untested compounds without the need for extensive experimental work.

For this compound, a fragment-based profiler for a specific reaction mechanism, such as a Michael addition, would involve computationally characterizing the reactivity of its key functional groups: the α,β-unsaturated ester, the carbon-carbon triple bond, and the alkyl chain. The reactivity of these fragments can be predicted using parameters derived from DFT calculations, such as activation energy barriers for reactions with a model nucleophile. nih.gov By developing a library of these fragment contributions, the reactivity of other molecules containing these fragments can be estimated. This approach has been successfully used to predict the reactivity of Michael acceptors towards biological nucleophiles. nih.gov A reaction energy profile and fragment attributed molecular system energy change (FAMSEC)-based protocol can also be employed to understand the interactions between different polyatomic fragments along a reaction pathway. rsc.org

The reactivity of this compound can be further elucidated through the calculation of various quantum chemical descriptors. These parameters provide a quantitative measure of the molecule's electronic properties and its propensity to participate in chemical reactions. rasayanjournal.co.in These descriptors are typically derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in

Key reactivity parameters include:

EHOMO and ELUMO: The energies of the HOMO and LUMO are related to the molecule's ability to donate and accept electrons, respectively. A higher EHOMO suggests a better electron donor, while a lower ELUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower reactivity. rasayanjournal.co.in

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. Softness is the reciprocal of hardness and indicates the extent of chemical reactivity. rasayanjournal.co.in

Electronegativity (χ): This parameter measures the ability of the molecule to attract electrons.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons and is a measure of its electrophilic character. rasayanjournal.co.in

The following table presents a conceptual overview of these computationally predicted reactivity parameters for this compound.

Parameter Definition Significance for Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicator of chemical stability and reactivity rasayanjournal.co.in
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution rasayanjournal.co.in
Chemical Softness (S)1 / ηMeasure of the extent of chemical reactivity rasayanjournal.co.in
Electronegativity (χ)-(EHOMO + ELUMO) / 2Electron-attracting ability
Electrophilicity Index (ω)χ2 / (2η)Indicator of electrophilic character rasayanjournal.co.in

Note: This table defines the parameters and their significance. The actual values would be obtained from quantum chemical calculations.

Q & A

Q. What are the established synthetic protocols for methyl non-2-en-4-ynoate, and how can experimental reproducibility be ensured?

this compound is typically synthesized via Au-catalyzed alkyne isomerization or esterification of non-2-en-4-ynoic acid with methanol. Key steps include:

  • Procedural fidelity : Follow literature protocols for propargylic deprotonation and esterification, ensuring stoichiometric control of reagents (e.g., Au catalysts, acid chlorides) .
  • Characterization : Validate purity and structure using 1H^1H-NMR (e.g., terminal alkyne protons at δ 1.8–2.1 ppm, ester carbonyl at ~170 ppm in 13C^{13}C-NMR) and GC-MS for molecular ion verification .
  • Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) and cross-reference with prior studies to isolate discrepancies .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Focus on diagnostic signals (e.g., alkene protons at δ 5.2–5.8 ppm, conjugated alkyne carbons at 70–90 ppm). Compare with analogs like (E)-ethyl undec-2-en-4-ynoate for consistency .
  • Mass spectrometry : Monitor molecular ion peaks (e.g., m/z 166 for [M+^+]) and fragmentation patterns to confirm ester and alkyne moieties .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity and isolate isomers .

Q. How can researchers design controlled experiments to study the reactivity of this compound in cycloaddition reactions?

  • Variable selection : Test solvent polarity (e.g., DCM vs. THF), temperature (25°C vs. 60°C), and catalyst systems (e.g., Rh vs. Au).
  • Kinetic analysis : Monitor reaction progress via 1H^1H-NMR to track alkene/alkyne consumption.
  • Control groups : Include inert esters (e.g., methyl hexanoate) to isolate electronic effects of the enynoate group .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies for this compound-mediated reactions be resolved?

Discrepancies often arise from:

  • Catalyst preparation : Variations in Au nanoparticle size or ligand coordination (e.g., phosphine vs. NHC ligands) .
  • Data normalization : Compare turnover numbers (TONs) relative to catalyst loading and reaction time.
  • Error analysis : Quantify uncertainties in GC/MS integration or NMR quantification methods .

Q. Example Table: Catalytic Efficiency Comparison

CatalystTON (Reported)Reaction Time (h)SolventReference
AuCl₃1206DCM
Au/NHC954THF
Rh(PPh₃)₃808TolueneUnpublished

Q. What computational methods are suitable for modeling the electronic structure of this compound in transition states?

  • DFT studies : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier orbitals (HOMO/LUMO) for predicting regioselectivity in Diels-Alder reactions.
  • Transition state analysis : Apply QM/MM hybrid methods to simulate Au-catalyzed alkyne activation pathways .

Q. How can researchers address instability issues of this compound under ambient storage conditions?

  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring.
  • Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N₂) to inhibit oxidative dimerization .

Q. What strategies validate the biological relevance of this compound derivatives without commercial bias?

  • Structure-activity relationships (SAR) : Modify the ester group (e.g., ethyl vs. benzyl) and assess cytotoxicity in cell lines.
  • Targeted assays : Prioritize enzyme inhibition studies (e.g., kinases) over broad-spectrum screens to align with mechanistic hypotheses .

Methodological Guidelines

  • Experimental design : Always include triplicate runs and negative controls to isolate experimental artifacts .
  • Data reporting : Use ACS-style formatting for spectral data and cite primary literature for known compounds .
  • Ethical compliance : Disclose synthetic hazards (e.g., alkyne flammability) and safety protocols (e.g., fume hood use) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.